molecular formula C19H20N6O3S B11004687 methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11004687
M. Wt: 412.5 g/mol
InChI Key: BIULRDSBXFRCQI-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The phenyl group and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling.

    Final Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Coatings: The compound can be used in coatings to improve durability and resistance.

    Electronics: It can be incorporated into electronic materials to enhance conductivity.

Mechanism of Action

The mechanism of action of methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: This compound is unique due to the presence of both thiazole and tetrazole rings, which are not commonly found together in other compounds.

    Tetrazole Derivatives: Compounds such as 5-phenyltetrazole and 1-methyltetrazole share the tetrazole ring but lack the thiazole ring.

    Thiazole Derivatives: Compounds like thiazole-4-carboxylate and 2-aminothiazole share the thiazole ring but lack the tetrazole ring.

Uniqueness

The combination of thiazole and tetrazole rings in this compound provides unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N6O3S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 5-phenyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N6O3S/c1-28-16(26)14-15(13-8-4-2-5-9-13)29-18(21-14)22-17(27)19(10-6-3-7-11-19)25-12-20-23-24-25/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H,21,22,27)

InChI Key

BIULRDSBXFRCQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC=CC=C4

Origin of Product

United States

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